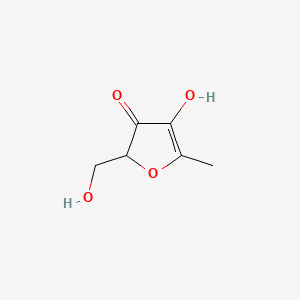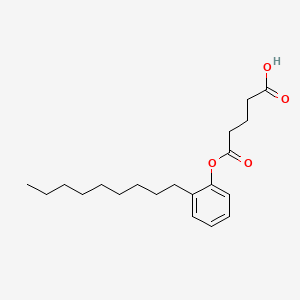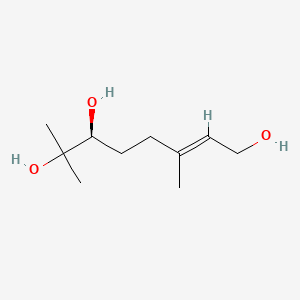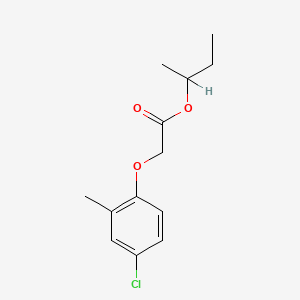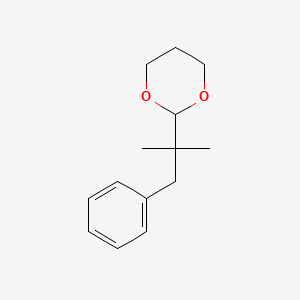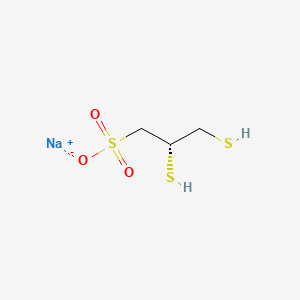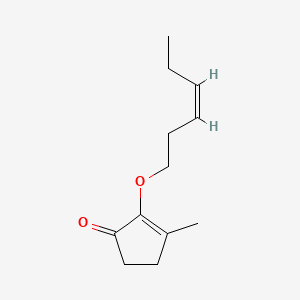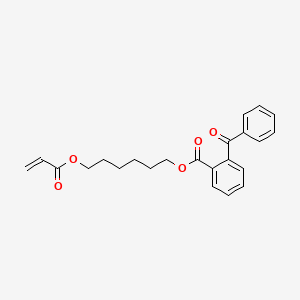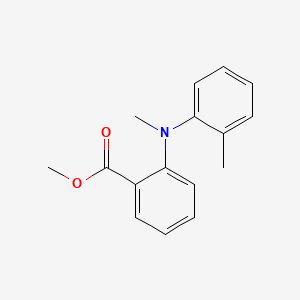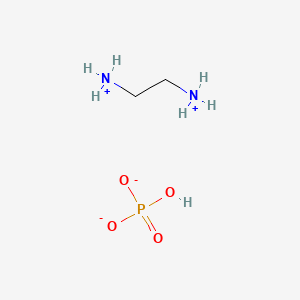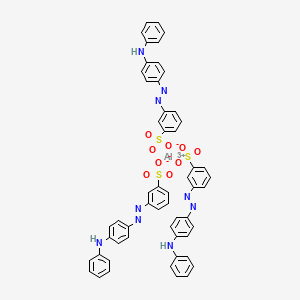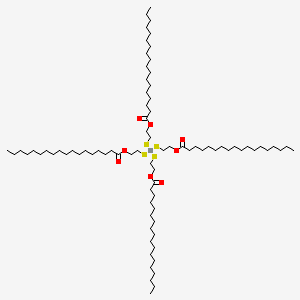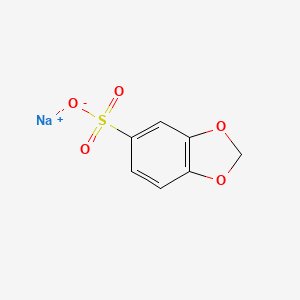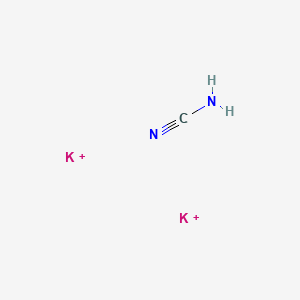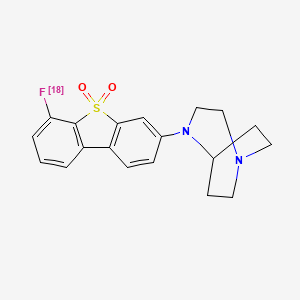
Asem F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent antagonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), which is implicated in various neuropsychiatric and neurodegenerative disorders . This compound has shown promise in imaging and quantifying α7-nAChRs in the human brain, making it a valuable tool in the study of conditions such as schizophrenia, Alzheimer’s disease, and other cognitive disorders .
Preparation Methods
The synthesis of Asem F-18 involves the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The synthetic route typically includes the following steps:
Radiolabeling: The precursor compound is radiolabeled with fluorine-18 using nucleophilic substitution reactions.
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its identity, purity, and specific activity
Industrial production methods for this compound are designed to ensure high yield and reproducibility. These methods often involve automated synthesis modules that can handle the radiolabeling and purification processes efficiently .
Chemical Reactions Analysis
Asem F-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its binding affinity and specificity.
Reduction: Reduction reactions can also affect the compound’s properties, potentially impacting its effectiveness as a PET radiotracer.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, particularly for the incorporation of fluorine-18
Common reagents and conditions used in these reactions include:
Fluorine-18: The radioactive isotope used for radiolabeling.
Solvents: Organic solvents such as acetonitrile and ethanol are often used in the synthesis and purification processes.
Catalysts: Various catalysts may be employed to facilitate the radiolabeling reactions
The major products formed from these reactions are typically the radiolabeled compound and any by-products that may result from incomplete reactions or side reactions .
Scientific Research Applications
Asem F-18 has a wide range of scientific research applications, including:
Neuroimaging: It is used in PET imaging to study the distribution and density of α7-nAChRs in the brain. .
Drug Development: This compound can be used to evaluate the efficacy and receptor occupancy of potential α7-nAChR-targeted drugs
Cognitive Studies: The compound is valuable in studying cognitive processes and memory, as α7-nAChRs are involved in these functions
Peripheral Nervous System Disorders: Recent studies have shown that this compound can be used to visualize skeletal muscle denervation, making it a potential diagnostic tool for peripheral nervous system disorders.
Mechanism of Action
Asem F-18 exerts its effects by binding to the α7-nAChR, a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. This binding inhibits the receptor’s activity, allowing for the visualization of receptor distribution and density using PET imaging . The molecular targets of this compound are primarily located in the central nervous system, including regions such as the hippocampus, cortex, and thalamus .
Comparison with Similar Compounds
Asem F-18 is often compared with other α7-nAChR PET radiotracers, such as 18F-DBT-10. Both compounds have similar kinetic profiles and binding affinities, but this compound has been more extensively validated in human studies . Other similar compounds include:
18F-DBT-10: Another α7-nAChR PET radiotracer with comparable properties to this compound.
11C-ASEM: A carbon-11 labeled analogue of this compound, used in similar neuroimaging applications.
This compound’s uniqueness lies in its high binding affinity and specificity for α7-nAChRs, making it a valuable tool for both research and clinical applications .
Properties
CAS No. |
1456878-52-6 |
|---|---|
Molecular Formula |
C19H19FN2O2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-(18F)fluoranyldibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2/i20-1 |
InChI Key |
JIGWWGDIEUWCOR-LRFGSCOBSA-N |
Isomeric SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)[18F] |
Canonical SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


